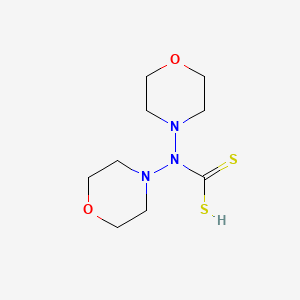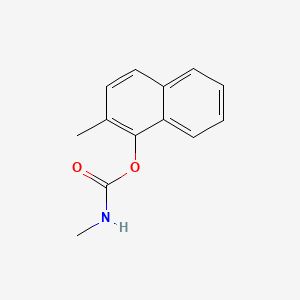
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester is a chemical compound with the molecular formula C12H11NO2. It is also known by other names such as 1-naphthalenol, methylcarbamate and α-naphthalenyl methylcarbamate . This compound is a derivative of carbamic acid and is used in various applications, particularly in the field of insecticides.
Métodos De Preparación
The synthesis of carbamic acid, methyl-, 2-methyl-1-naphthyl ester can be achieved through several routes. One common method involves the reaction of 1-naphthol with methyl isocyanate . Another method includes the use of 1-naphthol and phosgene . These reactions typically require controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using these routes, with careful monitoring of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the ester group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is widely used as an insecticide, controlling a broad spectrum of insect species.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 2-methyl-1-naphthyl ester involves its interaction with specific molecular targets. In the case of its use as an insecticide, it inhibits the activity of acetylcholinesterase, an enzyme crucial for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission and ultimately resulting in the death of the insect .
Comparación Con Compuestos Similares
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester is similar to other carbamate esters such as carbaryl and methylcarbamic acid-1-naphthyl ester . it is unique in its specific structure and the presence of the 2-methyl group on the naphthyl ring, which can influence its reactivity and biological activity. Similar compounds include:
Carbaryl: Another widely used insecticide with a similar structure but different substitution patterns.
Methylcarbamic acid-1-naphthyl ester: A compound with similar chemical properties but different applications.
Propiedades
Número CAS |
33779-66-7 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(2-methylnaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-9-7-8-10-5-3-4-6-11(10)12(9)16-13(15)14-2/h3-8H,1-2H3,(H,14,15) |
Clave InChI |
RHCIRZIJAGGYTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



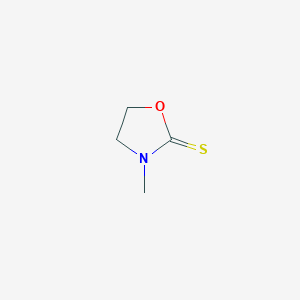
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)

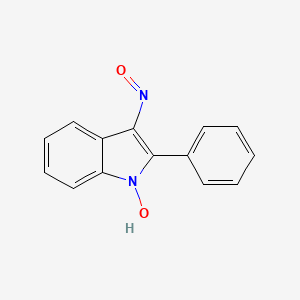
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

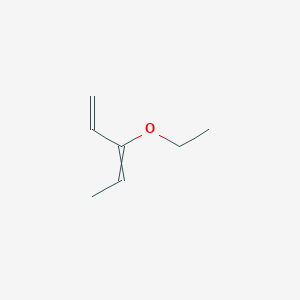


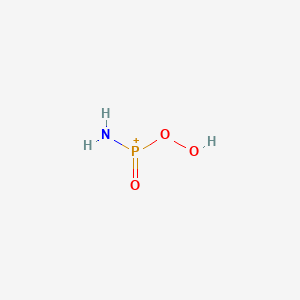
![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)

